molecular formula C14H10FNO B6375809 2-Cyano-5-(4-fluoro-3-methylphenyl)phenol, 95% CAS No. 1261889-13-7

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol, 95%

Cat. No. B6375809
CAS RN: 1261889-13-7
M. Wt: 227.23 g/mol
InChI Key: MGSYTEHVLWKAJT-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol (95%) is an organic compound that has many applications in scientific research. It is a white, crystalline solid with a melting point of 70-72 °C and a boiling point of 271-273 °C. This compound has been studied extensively due to its unique properties and potential use in a wide range of applications.

Scientific Research Applications

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol (95%) has been studied extensively due to its unique properties and potential use in a wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a building block for the synthesis of organic molecules. It has also been used as a fluorescent dye for the detection of certain molecules in biological systems and as a reagent for the detection of certain proteins.

Mechanism of Action

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol (95%) is a highly reactive compound and can interact with other molecules in a variety of ways. It can act as an electrophile, reacting with nucleophiles to form new covalent bonds, or it can act as a nucleophile, reacting with electrophiles to form new covalent bonds. It can also act as a catalyst, speeding up the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
2-Cyano-5-(4-fluoro-3-methylphenyl)phenol (95%) has been studied for its potential biochemical and physiological effects. It has been shown to have an effect on the expression of certain genes and proteins, as well as the activity of certain enzymes. It has also been shown to have an effect on the metabolism of certain molecules, as well as the transport of certain molecules across cell membranes.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol (95%) has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a building block for the synthesis of organic molecules. It is also relatively stable, with a melting point of 70-72 °C and a boiling point of 271-273 °C. However, it is also a highly toxic compound and should be handled with extreme caution in the laboratory.

Future Directions

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol (95%) has many potential applications in scientific research and industry. Future research could focus on the development of new synthetic methods for the synthesis of this compound, as well as the development of new applications for its use. Additionally, further research could focus on the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could focus on the development of new methods for the detection and quantification of this compound in biological systems.

Synthesis Methods

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol (95%) can be synthesized from 4-fluoro-3-methylphenol and sodium cyanide in a two-step process. In the first step, the 4-fluoro-3-methylphenol is reacted with sodium cyanide to form the intermediate product 2-cyano-4-fluoro-3-methylphenol. In the second step, the intermediate product is reacted with sodium hydroxide to form the final product 2-cyano-5-(4-fluoro-3-methylphenyl)phenol (95%).

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSYTEHVLWKAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684694
Record name 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(4-fluoro-3-methylphenyl)phenol

CAS RN

1261889-13-7
Record name 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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